REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][C:5]#CCO)[CH3:2].C[C:10]([CH3:12])=[O:11].OS(O)(=O)=O.O=[Cr](=O)=O.C[C:23](C)=[O:24]>O>[CH3:23][O:24][C:10](=[O:11])[C:12]#[C:2][CH2:1][O:3][CH2:4][CH3:5] |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC#CCO
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
(TMSCHN2 (2 M), MeOH/toluene, room temperature, 3 hours)
|
Duration
|
3 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C#CCOCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |